molecular formula C15H19NO3S2 B2923559 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide CAS No. 1351611-17-0

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide

Cat. No.: B2923559
CAS No.: 1351611-17-0
M. Wt: 325.44
InChI Key: SNYKRWPOVNBNSL-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide is a complex organic compound featuring a thiophene ring, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative One common approach is the reaction of thiophene with appropriate reagents to introduce the hydroxy and propyl groups

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes. Its potential as a therapeutic agent is also being explored.

Medicine: In medicine, this compound may have applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals.

Industry: In industry, this compound can be used in the production of materials with specific properties. Its chemical stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

  • N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-2-phenylethane-1-sulfonamide

  • N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide

Uniqueness: N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide stands out due to its specific structural features, such as the presence of the hydroxy group on the thiophene ring and the phenyl group. These features contribute to its unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c1-15(17,14-8-5-10-20-14)12-16-21(18,19)11-9-13-6-3-2-4-7-13/h2-8,10,16-17H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYKRWPOVNBNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CCC1=CC=CC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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